Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Adhesion Promotion Silicone Elastomers Polymer Interfaces

Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane, systematically referred to as Oxirane,2-[[3-(methoxydimethylsilyl)propoxy]methyl]- (CAS 100303-57-9), is a bifunctional organosilane coupling agent within the epoxy-silane class. It features a single hydrolyzable methoxy group on silicon and a terminal epoxide ring bridged by a propoxy spacer (C9H20O3Si, MW 204.34).

Molecular Formula C9H20O3Si
Molecular Weight 204.34 g/mol
CAS No. 100303-57-9
Cat. No. B1596904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
CAS100303-57-9
Molecular FormulaC9H20O3Si
Molecular Weight204.34 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)CCCOCC1CO1
InChIInChI=1S/C9H20O3Si/c1-10-13(2,3)6-4-5-11-7-9-8-12-9/h9H,4-8H2,1-3H3
InChIKeyFBNXYLDLGARYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane (CAS 100303-57-9): Procurement-Relevant Identity and Class Context


Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane, systematically referred to as Oxirane,2-[[3-(methoxydimethylsilyl)propoxy]methyl]- (CAS 100303-57-9), is a bifunctional organosilane coupling agent within the epoxy-silane class . It features a single hydrolyzable methoxy group on silicon and a terminal epoxide ring bridged by a propoxy spacer (C9H20O3Si, MW 204.34) . This compound is also known as 3-glycidoxypropyldimethylmethoxysilane (γ-GPDMS) and belongs to a series of glycidoxypropyl silanes that differ only in the number of silicon-attached methoxy headgroups—one (γ-GPDMS), two (γ-GPMS), or three (γ-GPS) [1].

Why Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane Cannot Be Interchanged with Other Epoxy-Silanes


Epoxy-silanes with identical backbone structure but differing numbers of silicon-attached methoxy headgroups (mono-, di-, or trimethoxy) exhibit profoundly divergent interfacial behaviors and performance outcomes [1]. The number of hydrolyzable methoxy groups dictates the degree of cross-linking, siloxane network density, and molecular ordering at buried interfaces, directly controlling whether the final interface becomes a well-defined monolayer or an irreproducible oligomeric multilayer [1][2]. Procurement of a dimethoxy or trimethoxy analog for an application requiring controlled monolayer grafting—such as biosensor surface passivation or oriented biomolecule immobilization—will likely result in excessive cross-linking, loss of orientation specificity, and batch-to-batch process variability [2][3].

Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane: Quantitative Differentiation Evidence Against Analogous Epoxy-Silanes


Adhesion Strength in Silicone-PET Bonding: γ-GPDMS vs. γ-GPS and γ-GPMS

In a direct head-to-head study using 180° shear testing on PDMS silicone bonded to poly(ethylene terephthalate) (PET), γ-GPDMS (monomethoxy) failed to enhance adhesion above the baseline (<1 MPa), whereas γ-GPS (trimethoxy) and γ-GPMS (dimethoxy) delivered adhesion strengths of 1–3 MPa alone and 3–5 MPa when co-formulated with methylvinylsiloxanol (MVS) [1]. The resulting hierarchy is γ-GPS > γ-GPMS > γ-GPDMS, demonstrating that methoxy headgroup count linearly correlates with adhesion enhancement capacity [1].

Adhesion Promotion Silicone Elastomers Polymer Interfaces

Interfacial Methoxy Ordering at Buried PET/Silicone Interfaces: SFG Spectroscopic Absence for γ-GPDMS

Sum frequency generation (SFG) vibrational spectroscopy revealed that γ-GPDMS produces no detectable methoxy SFG signal at the d4-PET/cured silicone interface, in contrast to γ-GPS and γ-GPMS which both show strong interfacial methoxy ordering (signal strengths of 1.4 and 0.8, respectively) [1]. The absence of signal indicates that the single methoxy group of γ-GPDMS does not segregate or order at the buried interface post-cure, consistent with its inability to form an interpenetrating siloxane network [1].

Sum Frequency Generation Interfacial Structure Silane Monolayers

Grafting Homogeneity in Surface-Initiated RAFT Polymerization: Monomethoxy vs. Di- and Trimethoxy Anchor Groups

A systematic comparison of monomethoxy-, dimethoxy-, and trimethoxysilane RAFT-agent anchor groups on planar silica surfaces and silica nanoparticles demonstrated that monomethoxy anchors form homogeneous, non-crosslinked films, whereas di- and trimethoxy analogs produce extensively crosslinked, heterogeneous multilayers [1]. Atomic force microscopy (AFM) and transmission electron microscopy (TEM) confirmed that crosslinked structures originating from di- and trimethoxy immobilization trapped grafted oligomers, while monomethoxy-anchored films yielded clean, well-defined polymer brushes without embedded oligomers [1].

SI-RAFT Polymerization Silica Surface Modification Controlled Grafting

Oriented Biomolecule Immobilization via Epoxy-Terminated Monolayer: Demonstrated Application of γ-GPDMS

A demonstrated application of γ-GPDMS (reported as GPDS) in fabricating a protein-A terminated multilayer system for oriented IgG immobilization showed that chemisorption of GPDS onto hydroxylated silicon produced a well-defined epoxy-terminated monolayer, confirmed by ellipsometry, contact-angle goniometry, XPS, and AFM [1]. The fast chemisorption kinetics of GPDS enabled reproducible monolayer formation, after which a 4.5 nm thick PDMS-bis(3-aminopropyl) layer was covalently grafted via epoxy–amine reaction, ultimately enabling highly oriented antibody binding with specificity [1]. No di- or trimethoxy silane was used in this architecture, consistent with the requirement for monolayer-level control.

Immunosensor Protein Immobilization Surface Chemistry

Optimal Application Scenarios for Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane Based on Verified Differentiation


Biosensor Surface Passivation and Oriented Protein Immobilization

γ-GPDMS enables formation of a single epoxy-terminated monolayer on hydroxylated silicon or glass substrates through fast, self-limiting chemisorption. Unlike trimethoxy analogs that crosslink into oligomeric multilayers, the monomethoxy architecture ensures a defined, homogeneous grafting layer [1]. This monolayer serves as the covalent anchor for amine-terminated linkers (e.g., PDMS-bis(3-aminopropyl)) or proteins, enabling oriented antibody immobilization with high specificity—precisely as demonstrated in the protein-A/IgG multilayer immunoassay platform [2].

Surface-Initiated Controlled Radical Polymerization (SI-CRP) from Inorganic Substrates

When incorporated into a RAFT agent or ATRP initiator, the monomethoxy silane anchor group of γ-GPDMS delivers homogeneous, non-crosslinked initiator films on silica nanoparticles or planar wafers. Class-level comparative data confirm that dimethoxy and trimethoxy anchors produce crosslinked multilayers that trap oligomers and reduce grafting efficiency, while monomethoxy anchors yield clean polymer brush architectures [1]. This makes γ-GPDMS the preferred surface-linker for academic and industrial laboratories synthesizing well-defined polymer-grafted nanoparticles or responsive surfaces.

Epoxy-Functional Monolayer Deposition for Interfacial Studies and Model Surfaces

Sum frequency generation (SFG) spectroscopy data demonstrate that γ-GPDMS does not produce detectable methoxy ordering at buried polymer interfaces, confirming its inability to form extended siloxane networks [1]. This makes it ideally suited for preparing model epoxy-terminated surfaces where the experiment requires exactly one reactive functional group per silane molecule, with no cross-talk between adjacent silane units. Researchers studying single-molecule interactions, epitaxial growth, or interfacial reaction kinetics benefit from this chemically well-defined architecture.

Silicone Formulations Where Adhesion Must Be Intentionally Suppressed

Quantitative shear testing shows that adding γ-GPDMS to PDMS silicone does not increase adhesion to PET above the bare-silicone baseline (<1 MPa), in stark contrast to γ-GPS and γ-GPMS, which raise adhesion to 1–5 MPa [1]. This property is valuable for release coatings, mold-release layers, or temporary bonding applications where robust adhesion is detrimental and any residual adhesion promoter must not inadvertently activate the interface. γ-GPDMS can be incorporated to deliver epoxy functionality without the unwanted side effect of adhesion build-up.

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